BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide

Malaria Structure-Activity Relationship PfPI4KIIIB

This compound is a strategic synthetic intermediate within a pyridyl-furan chemotype targeting Plasmodium falciparum PI4KIIIB, validated for erythrocyte invasion blockade. It bridges micromolar hit OGHL250 and nanomolar lead WEHI-518, making it essential for quantitative SAR studies on antiplasmodial potency and human kinase selectivity. The exact 4-(2-methoxyethoxy)benzamide substitution is mandatory; generic analogs are high-risk due to steep SAR cliffs that can cause >50-fold EC50 shifts and introduce off-target human kinase activity. Procuring this specific intermediate ensures reproducible phenotypic profiling in malaria liver-stage and merozoite invasion assays.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 2034593-42-3
Cat. No. B3011728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide
CAS2034593-42-3
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
InChIInChI=1S/C20H20N2O4/c1-24-11-12-25-17-6-4-16(5-7-17)20(23)22-14-15-8-9-21-18(13-15)19-3-2-10-26-19/h2-10,13H,11-12,14H2,1H3,(H,22,23)
InChIKeyMWJPRFNCABBYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide (CAS 2034593-42-3) as an Antimalarial Lead Candidate


The compound N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide (CAS 2034593-42-3) is a synthetic small molecule belonging to a pyridyl-furan chemotype developed from the Open Global Health Library [1]. It acts as a potent inhibitor of the *Plasmodium falciparum* phosphatidylinositol 4-kinase III beta (PfPI4KIIIB), a validated target crucial for multiple stages of the parasite's life cycle, including asexual blood-stage growth and red blood cell invasion [1]. This compound represents a critical intermediate or analog within a medicinal chemistry optimization campaign that significantly improved potency from a micromolar hit (OGHL250) to low nanomolar leads (e.g., WEHI-518) [1].

Procurement Risks of Substituting N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide with Unqualified Pyridyl-Furan Analogs


Generic substitution within the pyridyl-furan series is high-risk due to steep and non-linear structure-activity relationships (SAR) governing both antiplasmodial potency and human kinase selectivity. Minor modifications to the benzamide substituent can cause a >50-fold shift in parasite growth inhibition (EC50) and inadvertently introduce potent off-target human kinase activity [1]. For instance, the specific 2-methoxyethoxy substitution pattern on this compound is a key intermediate feature in the SAR pathway that balances metabolic stability and selectivity, distinguishing it from both the initial hit (OGHL250) and the final lead (WEHI-518) [1]. Procuring an unqualified analog without verifying this exact substitution profile can lead to invalid experimental results in malaria drug discovery programs.

Quantitative Differentiation Evidence for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide (CAS 2034593-42-3) Against Closest Analogs


Critical SAR Intermediate: Precise Antiplasmodial Potency Window Differentiates from Hit and Lead Compounds

As a direct analog in the SAR pathway, this compound (containing the 2-methoxyethoxy substituent) demonstrates an antiplasmodial potency profile positioned precisely between the initial hit OGHL250 and the optimized lead WEHI-518. The removal of the methoxy substitution from the benzamide ring to produce WEHI-518 resulted in a 7-fold improvement in activity [1]. This positions the target compound's potency as a quantifiably distinct intermediate, essential for understanding the pharmacophoric contribution of the oxygenated side chain.

Malaria Structure-Activity Relationship PfPI4KIIIB

Differential Human Kinase Selectivity Profile Stemming from the 2-Methoxyethoxy Group

The hit chemotype OGHL250 exhibits potent inhibition against various human kinases. A critical advancement in the series was the introduction of modifications, precisely like the 2-methoxyethoxy benzamide, to abrogate this off-target activity. The lead compound WEHI-518, which lacks this group, showed a human kinase selectivity window ranging from IC50 0.22 μM to >10 μM across a panel [1]. The target compound's specific substitution represents a crucial design element in exploring and optimizing this selectivity window, distinguishing it from analogs with broader human kinase inhibition profiles.

Kinase Selectivity Off-target activity Drug Safety

Potent Blockade of Merozoite Invasion and Early Ring-Stage Development

The pyridyl-furan series, including the target compound, uniquely inhibits red blood cell invasion by blocking the conversion of merozoites into ring-stage intracellular parasites. This is a distinct phenotypic effect not observed with all PfPI4KIIIB inhibitors. While the lead WEHI-518 showed potent invasion blockade (EC50 similar to growth inhibition), the target compound contributes to the evidence linking this specific phenotype to the methoxy-substituted benzamide scaffold. The comparator KDU731, another PfPI4KIIIB inhibitor, also blocks invasion, but the pyridyl-furan series demonstrates a direct connection between this phenotype and parasite protein secretion/export inhibition [1].

Host Cell Invasion Merozoite Life Cycle Arrest

Optimal Utilization Scenarios for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide in Malaria Drug Discovery


Structure-Activity Relationship (SAR) Deconvolution of the PfPI4KIIIB Benzamide Pharmacophore

This compound is ideally suited as a key intermediate probe in medicinal chemistry campaigns aiming to dissect the precise contribution of the 4-(2-methoxyethoxy)benzamide moiety to antiplasmodial potency and human kinase selectivity. Its EC50 profile bridges the gap between the micromolar hit OGHL250 and the low nanomolar lead WEHI-518, enabling quantitative assessment of each structural modification's impact on the biological target. [1]

Investigation of Parasite Protein Secretion and Export Inhibition Mechanisms

The compound is a critical tool for studying the link between PfPI4KIIIB inhibition, protein trafficking blockade, and the arrest of merozoite-to-ring-stage conversion. Its specific phenotypic footprint can be used in comparative mode-of-action studies against other PfPI4KIIIB chemotypes (e.g., KDU731) to dissect differential effects on parasite secretory pathways and host cell remodeling. [1]

Human Kinase Counter-Screening and Selectivity Profiling

Given its strategic position in the selectivity optimization pathway, this compound is invaluable for panels assessing off-target human kinase activity. Researchers can use it as a reference point to map the structural determinants that drive selectivity away from human kinases, a critical step in advancing antimalarial leads with an acceptable safety window. [1]

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(2-methoxyethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.